3-(Pyridin-3-yl)propyl 3-methylbut-2-enoate
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Overview
Description
3-(Pyridin-3-yl)propyl 3-methylbut-2-enoate is a chemical compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)propyl 3-methylbut-2-enoate typically involves the esterification of 3-(Pyridin-3-yl)propionic acid with 3-methylbut-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)propyl 3-methylbut-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(Pyridin-3-yl)propyl 3-methylbut-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)propyl 3-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Properties
CAS No. |
79013-72-2 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-pyridin-3-ylpropyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-11(2)9-13(15)16-8-4-6-12-5-3-7-14-10-12/h3,5,7,9-10H,4,6,8H2,1-2H3 |
InChI Key |
OMQHUGTVYAANRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCCCC1=CN=CC=C1)C |
Origin of Product |
United States |
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